REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[O:4][CH:5]=[C:6]([O:10][CH3:11])[C:7](=[O:9])[CH:8]=1.[OH2:12].[OH-].[Na+]>CO.[O-2].[O-2].[Mn+4].[Ag]=O>[CH3:11][O:10][C:6]1[C:7](=[O:9])[CH:8]=[C:3]([C:2]([OH:12])=[O:1])[O:4][CH:5]=1 |f:2.3,5.6.7|
|
Name
|
ii
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
OCC=1OC=C(C(C1)=O)OC
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
catalyst
|
Smiles
|
[Ag]=O
|
Name
|
|
Quantity
|
19.6 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1.5 h
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
The insoluble part was filtered out
|
Type
|
CONCENTRATION
|
Details
|
the remaining filtrate solution was concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was reacted for 1 h at room temperature
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
was then filtered over a celite pad
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove methanol
|
Type
|
WASH
|
Details
|
washed with dichloromethane
|
Type
|
ADDITION
|
Details
|
Subsequently HCl 2 N (12 ml) was added to the water-soluble phase
|
Type
|
CUSTOM
|
Details
|
to form a precipitate which
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 50° C
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(C=C(OC1)C(=O)O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |